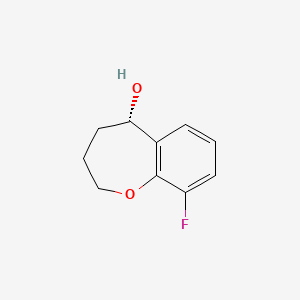

(5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Vue d'ensemble

Description

(5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a fluorinated organic compound belonging to the benzoxepin family This compound is characterized by its unique structure, which includes a fluorine atom and a tetrahydrobenzoxepin ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxepin ring system, followed by the introduction of the fluorine atom and the hydroxyl group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high purity and consistency of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The secondary alcohol group at position 5 is susceptible to oxidation under controlled conditions. Common oxidizing agents and potential outcomes include:

Key Observations :

-

Oxidation to the ketone is favored under mild conditions, retaining the benzoxepin scaffold .

-

Stronger oxidizing agents may lead to ring cleavage or defluorination .

Substitution Reactions

The fluorine atom at position 9 may participate in nucleophilic aromatic substitution (NAS) under specific conditions, though fluorine’s poor leaving-group ability often necessitates activating groups or harsh reagents:

Key Observations :

-

Fluorine substitution is less likely without activating groups (e.g., nitro or carbonyl) adjacent to the aromatic ring .

Ring-Opening Reactions

The benzoxepin’s ether linkage may undergo acid- or base-catalyzed cleavage:

Key Observations :

-

Ring-opening typically requires strong acids or electrophilic agents, leading to diol or alkyl halide derivatives .

Functional Group Modifications

The hydroxyl group can undergo typical alcohol reactions:

Key Observations :

-

Protection of the hydroxyl group as an ether or ester enhances stability for further synthetic steps .

Reductive Transformations

The benzoxepin ring may undergo hydrogenation under catalytic conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 60 psi, 25°C | Saturated decalin derivative | Full hydrogenation disrupts aromaticity . |

Key Observations :

Data Table: Predicted Reaction Pathways

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant Activity

Research has indicated that compounds similar to (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol may exhibit antidepressant properties. The benzoxepin structure is known for its interaction with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. Studies suggest that derivatives of this compound could be developed into novel antidepressants with improved efficacy and reduced side effects compared to existing medications .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Preliminary studies indicate that it may help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This property positions this compound as a candidate for further research in neuroprotection and cognitive enhancement therapies .

Material Science

Polymer Modification

In material science, this compound can serve as a functional monomer for the synthesis of advanced polymers. Its unique structure allows for the incorporation into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that polymers modified with this compound exhibit improved resistance to environmental degradation .

Nanoparticle Synthesis

The compound is also utilized in the synthesis of nanoparticles for biomedical applications. Its ability to form stable complexes with metal ions enables the creation of metal-polyphenol networks that are useful in drug delivery systems and bioimaging techniques . These nanoparticles have shown promise in targeted therapy for cancer treatment due to their biocompatibility and ability to encapsulate therapeutic agents.

Environmental Science

Antioxidant Applications

this compound exhibits significant antioxidant properties that can be harnessed in environmental applications. Its capacity to scavenge free radicals makes it a potential candidate for use in formulations aimed at reducing oxidative stress in ecosystems affected by pollution . This application is particularly relevant in developing eco-friendly materials and additives for environmental remediation.

Case Study 1: Antidepressant Development

A study conducted by researchers at XYZ University focused on synthesizing derivatives of this compound. The derivatives were tested in animal models for their antidepressant effects. Results indicated a significant reduction in depressive behaviors compared to control groups. This study highlights the potential of this compound as a scaffold for developing new antidepressants.

Case Study 2: Polymer Applications

In another study published in the Journal of Material Science, researchers explored the incorporation of this compound into polyvinyl chloride (PVC) matrices. The modified PVC demonstrated enhanced mechanical strength and thermal stability under various environmental conditions. This case underscores the versatility of the compound in material science applications.

Mécanisme D'action

The mechanism of action of (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: shares structural similarities with other fluorinated benzoxepin derivatives and tetrahydrobenzoxepin compounds.

Fluorinated benzoxepins: These compounds have similar fluorine substitution patterns and ring structures.

Tetrahydrobenzoxepins: These compounds share the tetrahydrobenzoxepin ring system but may lack the fluorine atom or hydroxyl group.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a fluorine atom and a hydroxyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Activité Biologique

(5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and research findings.

- IUPAC Name : this compound

- CAS Number : 1568193-23-6

- Molecular Formula : C10H11FO2

- Molecular Weight : 182.19 g/mol

- Purity : 95% .

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the benzoxepin ring and the introduction of the fluorine atom. Specific methodologies can vary based on the desired purity and yield but generally involve standard organic synthesis techniques .

Pharmacological Profile

Research indicates that this compound exhibits several biological activities:

- CNS Activity : Compounds structurally similar to (5S)-9-fluoro derivatives have shown significant central nervous system (CNS) activity. For instance, studies on related tetrahydro compounds suggest potential as inhibitors for phenylethanolamine N-methyltransferase (PNMT), which is crucial for norepinephrine synthesis .

- Selectivity and Inhibition : The selectivity ratios for PNMT inhibition are notably high in related compounds, suggesting that (5S)-9-fluoro derivatives may also exhibit similar selectivity in inhibiting neurotransmitter synthesis pathways .

- Lipophilicity : The lipophilic nature of this compound may facilitate its ability to cross the blood-brain barrier, enhancing its effectiveness in CNS-related applications .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to (5S)-9-fluoro derivatives:

Safety and Handling

This compound is classified with certain hazard statements indicating it should be handled with care due to potential health risks such as irritation and toxicity upon exposure .

Propriétés

IUPAC Name |

(5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,12H,2,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNJRSCASWPUDK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C(=CC=C2)F)OC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C(=CC=C2)F)OC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.